4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Descripción
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-15-9-5-6-13(12-15)16-10-11-20-18-17(16)19(23)22(21-18)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCZRTXNBRICQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326092 | |
| Record name | 4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896667-43-9 | |
| Record name | 4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural uniqueness, characterized by a methoxyphenyl group and a phenyl group, contributes to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C19H15N3O2
- Molecular Weight : 317.348 g/mol
- IUPAC Name : 4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
- Hydrogen Bond Donor/Acceptor : 1/4
- LogP : 3.8
Studies have demonstrated that this compound exhibits its biological activity through several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, modulating cellular processes such as proliferation and apoptosis.
- Microtubule Polymerization Inhibition : It has been shown to inhibit microtubule polymerization, a critical process in cell division and cancer progression.
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic proteins like Bax and p53.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and HEL (erythroleukemia).
- Results :
- Exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines.
- Induced apoptosis through increased expression of caspases and ROS generation.
- Selectivity index greater than 25-fold compared to normal cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(3-methoxyphenyl)-2-phenyl-pyrazolo[3,4-b]pyridin-3-one | MCF-7 | <1.00 | Apoptosis via caspases |
| 4-(3-methoxyphenyl)-2-phenyl-pyrazolo[3,4-b]pyridin-3-one | MDA-MB-231 | <1.00 | ROS generation |
| Cisplatin | MCF-7 | ~5.00 | DNA damage |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Results :
- Demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.
Case Studies
Several studies have focused on the synthesis and evaluation of the biological activities of derivatives based on the pyrazolo[3,4-b]pyridine scaffold:
- Study on Derivatives : A series of derivatives were synthesized and tested for their anticancer activity. The most active derivative showed enhanced selectivity towards cancer cells while sparing normal cells.
- Mechanistic Insights : Investigations revealed that certain derivatives could trigger autophagy alongside apoptosis, indicating a multifaceted approach to combating cancer.
Aplicaciones Científicas De Investigación
Overview
4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its structural characteristics contribute to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. For instance, studies have demonstrated that it can induce apoptosis and cell cycle arrest in the G2/M phase by interfering with microtubule dynamics, similar to established chemotherapeutic agents like taxanes and vinca alkaloids .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In vitro studies suggest that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary investigations have indicated that this compound may possess anti-inflammatory properties. This could be attributed to its ability to modulate inflammatory cytokines and pathways involved in inflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions such as:
- Friedlander Condensation : Combining appropriate precursors under acidic conditions.
- Cyclization Reactions : Facilitating the formation of the pyrazolo[3,4-b]pyridine core.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical trials:
- Cancer Cell Line Studies : In vitro assays on breast and lung cancer cell lines demonstrated a dose-dependent inhibition of cell growth.
- Antimicrobial Efficacy Trials : Clinical isolates were treated with varying concentrations of the compound, showing significant reductions in bacterial viability.
These findings indicate a promising avenue for therapeutic development targeting cancer and infectious diseases .
Análisis De Reacciones Químicas
Oxidation Reactions
The pyrazolo-pyridine core undergoes oxidation at electron-rich positions. Common outcomes include:
| Reagents/Conditions | Products Formed | Key Observations |
|---|---|---|
| KMnO<sub>4</sub> (acidic) | Ketone derivatives at C4/C6 | Selective oxidation depends on steric hindrance from the 3-methoxyphenyl group |
| CrO<sub>3</sub> (H<sub>2</sub>SO<sub>4</sub>) | Epoxide formation at fused ring | Observed in analogs with similar conjugation |
For example, oxidation with KMnO<sub>4</sub> under acidic conditions selectively modifies the pyridine ring, yielding 4-(3-methoxyphenyl)-2-phenyl-3H-pyrazolo[3,4-b]pyridine-3,6-dione.
Reduction Reactions
Reduction targets the pyridine ring and ketone moiety:
The methoxy group remains intact during reduction, as demonstrated in studies of related pyrazolo[3,4-b]pyridines .
Nucleophilic Substitution
The 3-keto group and pyridine nitrogen are reactive sites:
| Reagents | Products | Selectivity |
|---|---|---|
| NH<sub>3</sub>/EtOH | Amine adducts at C3 | Base-mediated deprotonation enhances reactivity |
| RSH (thiols) | Thioether derivatives | Requires catalytic acid (e.g., p-TsOH) |
For instance, treatment with benzylamine in DMF under microwave irradiation produces 3-(benzylamino)-substituted analogs .
Cross-Coupling Reactions
The phenyl and methoxyphenyl groups enable transition-metal-catalyzed coupling:
Copper(II)-catalyzed [3+3] cycloadditions with α,β-unsaturated carbonyls generate polycyclic derivatives with antitumor activity .
Domino and Multicomponent Reactions
The compound participates in domino reactions to form fused heterocycles:
| Components | Conditions | Products |
|---|---|---|
| Arylglyoxals + pyrazol-5-amines | p-TsOH, DMF, 120°C | Pyrazolo-fused naphthyridines |
| Aldehydes + malononitrile | Microwave irradiation | Tetrahydrodipyrazolo-pyridines |
For example, reaction with 1-methyl-3-phenylpyrazol-5-amine yields hexahydrodipyrazolo[3,4-d:4',3'-g] diazocines, confirmed via <sup>1</sup>H NMR .
Acid/Base-Mediated Rearrangements
Protonation/deprotonation induces ring transformations:
| Conditions | Outcome | Mechanism |
|---|---|---|
| HCl (gaseous) | Ring-opening to pyridones | Acid-catalyzed hydrolysis |
| NaOH (aqueous) | Dealkylation of methoxy group | Base-induced cleavage |
Key Structural Influences on Reactivity
-
3-Methoxyphenyl Group : Electron-donating effects enhance electrophilic substitution at C6.
-
Pyridine N1 : Participates in hydrogen bonding, affecting catalytic pathways .
-
Phenyl at C2 : Steric hindrance limits reactivity at adjacent positions .
These reactions enable targeted modifications for drug discovery, particularly in developing kinase inhibitors and DNA-binding agents .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The substituents at positions 2 and 4 significantly influence physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analogs.
Key Observations:
Spectroscopic and Physical Properties
Table 2: Spectroscopic and Thermal Data
Notes:
- The target compound’s IR spectrum is expected to show a strong C=O stretch near 1,660 cm⁻¹, consistent with pyridinone cores ().
- The methoxy group’s protons would resonate at ~δ 3.8 ppm in ¹H NMR, distinct from nitro or halogen signals.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how is purity validated?
Answer:
The synthesis typically involves a multi-step process, including condensation of substituted phenylhydrazines with ketones or aldehydes, followed by cyclization under acidic or basic conditions. For example, pyrazolopyridine derivatives are often synthesized via cyclocondensation reactions using microwave-assisted heating to improve yields . Purity validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm structural integrity by matching proton/carbon environments to expected chemical shifts .
- Mass Spectrometry (MS): High-resolution MS ensures the molecular ion peak matches the theoretical mass .
- High-Performance Liquid Chromatography (HPLC): Purity ≥95% can be confirmed using reverse-phase HPLC with UV detection, as demonstrated for related pyrazolo[3,4-b]pyridine derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Answer:
Contradictions may arise from differences in assay conditions, cell lines, or off-target effects. To address this:
- Orthogonal Assays: Validate activity using both biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation assays) approaches .
- Target Engagement Studies: Use techniques like thermal shift assays or cellular thermal shift assays (CETSA) to confirm direct binding to the intended target .
- Structural Confirmation: Employ X-ray crystallography (using programs like SHELXL for refinement) to verify the compound’s conformation and interactions with the target .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR Spectroscopy: Essential for confirming substituent positions and aromatic ring systems. For example, the methoxyphenyl group’s protons show distinct aromatic splitting patterns in the 6.5–8.0 ppm range .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula by matching the observed mass-to-charge ratio (m/z) to the theoretical value within <5 ppm error .
- Infrared (IR) Spectroscopy: Identifies functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .
Advanced: What experimental strategies are effective for optimizing the pharmacokinetic (PK) profile of this compound?
Answer:
- In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to assess metabolic clearance. Modify metabolically labile sites (e.g., methoxy groups) based on findings .
- Solubility Enhancement: Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) while monitoring activity. highlights methoxy-to-hydroxyl substitutions improving PK in analogs .
- In Vivo PK Studies: Conduct rodent studies to measure bioavailability, half-life, and tissue distribution. Adjust dosing regimens based on clearance rates .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., WEE1) using fluorescence-based or radiometric assays to measure IC50 values .
- Cytotoxicity Screening: Use cancer cell lines (e.g., HCT-116 or HeLa) in MTT or ATP-based viability assays. Include positive controls like AZD-1775 (a known pyrazolopyrimidine inhibitor) for comparison .
- Selectivity Profiling: Screen against a panel of related enzymes (e.g., CDK1/2) to assess off-target effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
Answer:
- Analog Synthesis: Systematically vary substituents on the phenyl and methoxyphenyl rings. For example, replace the methoxy group with halogen or alkyl groups to assess steric/electronic effects .
- Molecular Docking: Use computational tools (e.g., AutoDock) to model interactions with target proteins. ’s GCN2 inhibitor studies provide a framework for prioritizing substituents .
- Biological Testing: Evaluate analogs in dose-response assays to correlate structural changes with activity. For instance, bulky substituents at the 2-phenyl position may enhance target binding .
Basic: What are the key considerations for ensuring compound stability during storage and handling?
Answer:
- Storage Conditions: Store lyophilized powder at –20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .
- Solvent Selection: Use dimethyl sulfoxide (DMSO) for stock solutions, but avoid repeated freeze-thaw cycles to prevent degradation .
- Purity Monitoring: Reanalyze via HPLC every 6 months to detect decomposition products .
Advanced: How can researchers investigate the mechanism of resistance to this compound in cancer cell lines?
Answer:
- Genomic Profiling: Perform whole-exome sequencing of resistant vs. sensitive cells to identify mutations in the target (e.g., WEE1 kinase domain) .
- Proteomic Analysis: Use phosphoproteomics to map changes in downstream signaling pathways (e.g., G2/M checkpoint proteins) .
- Combination Studies: Test synergy with DNA-damaging agents (e.g., cisplatin) to overcome resistance, as seen in pyrazolopyrimidine-based inhibitors .
Basic: What computational tools are recommended for predicting physicochemical properties of this compound?
Answer:
- Lipophilicity (LogP): Use SwissADME or Molinspiration to estimate partition coefficients .
- Solubility: Employ ALOGPS or QikProp to predict aqueous solubility based on substituent polarity .
- Absorption Prediction: Apply the Rule of Five (Ro5) to assess oral bioavailability potential .
Advanced: How can crystallography data resolve ambiguities in the compound’s binding mode with its target?
Answer:
- X-ray Crystallography: Co-crystallize the compound with the target protein (e.g., kinase domain) and refine structures using SHELXL. highlights SHELXL’s utility in resolving electron density maps for pyrazolopyridine derivatives .
- Hydrogen Bond Analysis: Identify critical interactions (e.g., between the pyridinone carbonyl and catalytic lysine residues) to guide SAR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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